molecular formula C17H13ClN2O2 B8336291 1-[(4-Chlorophenyl)methyl]-3-(2-nitroethenyl)indole CAS No. 151409-86-8

1-[(4-Chlorophenyl)methyl]-3-(2-nitroethenyl)indole

Cat. No. B8336291
Key on ui cas rn: 151409-86-8
M. Wt: 312.7 g/mol
InChI Key: XTVWWLOLKMTJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05480983

Procedure details

80.9 g of 1-(4-chlorobenzyl)-3-formylindole, prepared in Example 5, 18 g of ammonium acetate and 300 ml of nitromethane are refluxed for 30 min.
Quantity
80.9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH:16]=O)=[CH:8]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].[N+:25]([CH3:28])([O-:27])=[O:26]>>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH:16]=[CH:28][N+:25]([O-:27])=[O:26])=[CH:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
80.9 g
Type
reactant
Smiles
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C=O)C=C1
Name
Quantity
18 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
300 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are refluxed for 30 min.
Duration
30 min

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C=C[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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